molecular formula C9H6F3N3S B1596833 4-[4-(Trifluoromethyl)Phenyl]-1,2,3-Thiadiazol-5-Amine CAS No. 423769-76-0

4-[4-(Trifluoromethyl)Phenyl]-1,2,3-Thiadiazol-5-Amine

Cat. No. B1596833
M. Wt: 245.23 g/mol
InChI Key: URPRRYYGDXSCNR-UHFFFAOYSA-N
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Description

4-[4-(Trifluoromethyl)Phenyl]-1,2,3-Thiadiazol-5-Amine, commonly known as TFP5, is a small molecule that has been studied for its potential therapeutic applications. TFP5 is a member of the thiadiazole family, which is a class of compounds that have been shown to have a variety of biological activities. TFP5 has been studied extensively for its ability to inhibit the aggregation of amyloid-beta (Aβ) peptides, which are believed to play a role in the development of Alzheimer's disease.

Scientific Research Applications

Anticancer and Antitubercular Agents

A study by Sekhar et al. (2019) explored the synthesis and efficacy of 1,3,4-thiadiazole derivatives, including 4-[4-(trifluoromethyl)phenyl]-1,2,3-thiadiazol-5-amine, as potential anticancer and antitubercular agents. The compounds demonstrated notable in vitro antitumor activities against breast cancer and normal human cell lines, with some showing higher inhibitory activities than the cisplatin control. Additionally, certain derivatives exhibited significant antitubercular activity, suggesting their potential as therapeutic agents in these fields.

Electroluminescence and Spontaneous Emission

Liu et al. (2016) investigated the use of thiadiazole derivatives in the development of star-shaped single-polymer systems for electroluminescence and amplified spontaneous emission (ASE) (Liu et al., 2016). The study demonstrated the potential of these compounds in creating materials with simultaneous red, green, and blue (RGB) emission, leading to applications in light-emitting devices.

Metal Complex Synthesis

Al-Amiery et al. (2009) synthesized novel metal complexes of 1,3,4-thiadiazole derivatives (Al-Amiery et al., 2009). These complexes, including those with 4-[4-(trifluoromethyl)phenyl]-1,2,3-thiadiazol-5-amine, were characterized and studied for various properties. Such research contributes to the field of coordination chemistry and materials science.

Azo Dye Synthesis and Biological Activity

Kumar et al. (2013) explored the synthesis of heterocyclic azo dyes using 5-phenyl-1,3,4-thiadiazole-2-amine, and evaluated their biological activity (Kumar et al., 2013). This research highlights the utility of thiadiazole derivatives in dye chemistry and their potential biological applications.

Antifungal Activity

Singh and Rana (2011) synthesized a series of 1,3,4-thiadiazol-2-amine derivatives to evaluate their antifungal properties (Singh & Rana, 2011). These compounds, including variations of 4-[4-(trifluoromethyl)phenyl]-1,2,3-thiadiazol-5-amine, showed promising antifungal activities, comparable to the reference drug Flukanazole.

Antihyperlipidemic Agents

Jacob et al. (2018) researched the potential of thiadiazole derivatives as antihyperlipidemic agents (Jacob et al., 2018). This study involved designing and synthesizing N-phenyl-1,3,4-thiadiazol-2-amine derivatives, including those with the trifluoromethylphenyl group, and evaluating their efficacy compared to standard treatments.

Antibacterial and Antimicrobial Activities

Research by Farghaly et al. (2011) and Idrees et al. (2019) focused on synthesizing thiadiazole derivatives and evaluating their antimicrobial activities (Farghaly et al., 2011), (Idrees et al., 2019). These studies highlight the significant antimicrobial potential of these compounds, including those containing 4-[4-(trifluoromethyl)phenyl]-1,2,3-thiadiazol-5-amine.

DNA Interactions

Shivakumara and Murali Krishna (2020) investigated the DNA binding affinity of 5-(4-Substituted phenyl)-1, 3, 4-thiadiazole-2-amines, contributing to understanding the interaction between these compounds and genetic material (Shivakumara & Murali Krishna, 2020).

Antidiabetic Agents

Gummidi et al. (2021) synthesized thiazolidine-4-one molecular hybrids, including 1,3,4-thiadiazole derivatives, and evaluated them as antidiabetic agents through α-glucosidase and α-amylase inhibition (Gummidi et al., 2021).

properties

IUPAC Name

4-[4-(trifluoromethyl)phenyl]thiadiazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3N3S/c10-9(11,12)6-3-1-5(2-4-6)7-8(13)16-15-14-7/h1-4H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URPRRYYGDXSCNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(SN=N2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20381702
Record name 4-[4-(Trifluoromethyl)Phenyl]-1,2,3-Thiadiazol-5-Amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(Trifluoromethyl)Phenyl]-1,2,3-Thiadiazol-5-Amine

CAS RN

423769-76-0
Record name 4-[4-(Trifluoromethyl)phenyl]-1,2,3-thiadiazol-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=423769-76-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[4-(Trifluoromethyl)Phenyl]-1,2,3-Thiadiazol-5-Amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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